Levomefolic Acid-13C,d3
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Overview
Description
Levomefolic Acid-13C,d3, also known as 5-methyltetrahydrofolate-13C,d3, is a stable isotope-labeled compound. It is a deuterium and carbon-13 labeled form of Levomefolic Acid, which is the biologically active form of folic acid. This compound is widely used in scientific research due to its ability to act as a tracer in metabolic studies and its role in various biochemical processes .
Mechanism of Action
Target of Action
Levomefolic Acid-13C,d3, also known as 5-MTHF-13C,d3, is a deuterium labeled active metabolite of folic acid . Its primary targets are various tissues in the body, including the brain, where it plays an essential role in DNA synthesis, cysteine cycle, and regulation of homocysteine .
Mode of Action
This compound interacts with its targets by being transported across the membranes, including the blood-brain barrier . It then participates in one-carbon metabolism reactions, acting as a methyl group donor . This leads to the methylation of homocysteine, forming methionine and tetrahydrofolate (THF) .
Biochemical Pathways
The compound affects several biochemical pathways. It plays a crucial role in DNA and RNA synthesis, which are vital for cell growth and replication . Additionally, it is involved in amino acid synthesis and metabolism, contributing to protein synthesis and function . It also participates in the synthesis and repair of myelin, a protective layer that surrounds nerve fibers .
Pharmacokinetics
It is known to be orally active and can penetrate the brain . This suggests that it has good bioavailability. The introduction of deuterium might influence the drug’s pharmacokinetics and metabolic spectrum .
Result of Action
The action of this compound at the molecular and cellular level results in several effects. It helps prevent neural tube defects in pregnancy and combats folate deficiency . It also regulates important cellular functions such as DNA biosynthesis, gene expression regulation, amino acid synthesis and metabolism, and myelin synthesis and repair .
Biochemical Analysis
Biochemical Properties
Levomefolic Acid-13C,d3 plays a vital role in numerous biochemical processes and physiological functions . It is involved in the DNA synthesis, cysteine cycle and regulation of homocysteine, where it methylates homocysteine and forms methionine and tetrahydrofolate (THF) .
Cellular Effects
This compound influences cell function by regulating important cellular functions such as DNA biosynthesis, gene expression regulation, amino acid synthesis and metabolism, and myelin synthesis and repair .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are yet to be fully investigated.
Metabolic Pathways
This compound is involved in metabolic pathways that include enzymes or cofactors that it interacts with . It could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported across the membranes including the blood-brain barrier into various tissues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Levomefolic Acid-13C,d3 involves the incorporation of stable isotopes, carbon-13 and deuterium, into the molecular structure of Levomefolic Acid. The process typically starts with the synthesis of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired isotopic enrichment. The production is carried out under controlled conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Levomefolic Acid-13C,d3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve specific temperatures, pressures, and solvents to facilitate the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Levomefolic Acid-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the movement and transformation of folates in biological systems.
Biology: Employed in studies of folate metabolism and its role in cellular processes such as DNA synthesis and repair.
Medicine: Investigated for its potential therapeutic applications in conditions related to folate deficiency, such as neural tube defects and cardiovascular diseases.
Industry: Utilized in the development of folate-based supplements and fortified foods.
Comparison with Similar Compounds
Similar Compounds
Levomefolic Acid: The non-labeled form of Levomefolic Acid-13C,d3, which is widely used as a dietary supplement.
Folic Acid: A synthetic form of folate that must be converted to Levomefolic Acid in the body to become biologically active.
Methyltetrahydrofolate: Another form of folate that is similar to Levomefolic Acid but may have different pharmacokinetic properties.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the dynamics of folate metabolism is crucial .
Properties
CAS No. |
1356019-94-7 |
---|---|
Molecular Formula |
C20H25N7O6 |
Molecular Weight |
463.474 |
IUPAC Name |
(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuteriomethyl)-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12-,13-/m0/s1/i1+1D3 |
InChI Key |
ZNOVTXRBGFNYRX-OWXPWHJLSA-N |
SMILES |
CN1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Synonyms |
N-[4-[[[(6S)-2-Amino-3,4,5,6,7,8-hexahydro-5-(methyl-13C,d3)-4-oxo-6-pteridinyl]methyl]amino]benzoyl]-L-glutamic Acid; (6S)-5-(Methyl-13C,d3)tetrahydrofolic Acid; 5-Methyl-(6S)-tetrahydrofolic Acid-13C,d3; LMSR; l-N5-13C,d3; Methyl-L-tetrahydrofolic |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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